BT18 -

BT18

Catalog Number: EVT-1661919
CAS Number:
Molecular Formula: C30H31F4N3O6S
Molecular Weight: 637.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BT18 is a small-molecule compound primarily investigated for its activity as a glial cell line-derived neurotrophic factor family receptor (GFRα) agonist. [ [] ] It shows a specific affinity for GFRα1, a receptor that forms a complex with the RET receptor tyrosine kinase (RetA) upon binding with ligands like GDNF (glial cell line-derived neurotrophic factor) and artemin. [ [], [] ] This interaction plays a crucial role in the survival and function of various neuronal populations. [ [] ] BT18's potential to selectively activate GFRα1 makes it a promising candidate for research on neurodegenerative diseases and neuropathic pain. [ [] ]

While the provided literature does not detail the specific synthesis method for BT18, it is mentioned as a "compound" and not explicitly stated as naturally occurring. [ [] ] This suggests it is likely synthetically produced. Further investigation into chemical synthesis literature is required to elucidate the specific steps involved in BT18 synthesis.

Neuropathic Pain Research:

  • Pain Alleviation: BT18 demonstrates significant pain relief in rat models of neuropathic pain. [ [] ]
  • Nerve Regeneration: BT18 promotes the restoration of damaged DRG neurons in rat models, suggesting a potential for promoting nerve regeneration. [ [] ]
  • Receptor Agonist: BT18 acts as a selective agonist for GFRα1, enabling researchers to investigate the downstream signaling pathways of this receptor complex. [ [], [] ]
  • Potential Drug Development: BT18 serves as a lead compound for developing novel therapeutics targeting GFRα1 and RET signaling pathways for neurodegenerative diseases. [ [] ]

BT13

    Compound Description: BT13 is a small-molecule ligand that interacts with the GDNF–GFRα1–RetA complex. It exhibits an effect on GDNF family receptor GFRα1 and RET receptor tyrosine kinase RetA function .

BT25 and BT26

    Compound Description: These are hydroxy benzoxazole-thiazolidinone hybrids that exhibit potent antibacterial activity against Staphylococcus aureus, including clinically relevant drug-resistant strains (MRSA and VRSA), and Enterococcus species, including VRE .

Crude Btj Toxin

    Compound Description: This refers to the unpurified toxin extract from a Bacillus thuringiensis strain, likely Bacillus thuringiensis subsp jegathesan. It demonstrates cytotoxic activity against cancer cells .

Crude Bt22 Toxin

    Compound Description: Similar to crude Btj toxin, this refers to the unpurified toxin extract from another Bacillus thuringiensis strain. It also displays cytotoxic activity against cancer cells .

Cry24Aa, Cry25Aa, and Cry15Aa

    Compound Description: These are crystal protein toxins produced by Bacillus thuringiensis strains. Cry24Aa and Cry25Aa are found in Bacillus thuringiensis subsp jegathesan, while Cry15Aa is found in Bacillus thuringiensis subsp israelensis. These proteins are known for their insecticidal activity .

Overview

BT18 is a compound classified as a 1,5-benzothiazepine derivative, which has garnered attention for its potential anticancer properties. This class of compounds is characterized by a fused benzene and thiazepine ring structure, which contributes to their biological activity. BT18 specifically has been evaluated for its efficacy against various cancer cell lines, particularly in the context of inhibiting the Epidermal Growth Factor Receptor tyrosine kinase, which is crucial in cancer proliferation and survival.

Source

BT18 was synthesized as part of a study aimed at developing novel anticancer agents. The synthesis involved the condensation of specific chalcones with 2-aminothiophenol, resulting in a series of benzothiazepine derivatives, including BT18. The compound's biological activity was assessed through various assays against different cancer cell lines, demonstrating promising results .

Classification

BT18 falls under the category of benzothiazepines, which are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. This classification is significant as it highlights the potential therapeutic applications of BT18 beyond oncology.

Synthesis Analysis

Methods

The synthesis of BT18 involves a multi-step process primarily based on the condensation reaction between specific chalcones and 2-aminothiophenol. The general synthetic route can be summarized as follows:

  1. Preparation of Chalcones: Chalcones are synthesized from acetophenones and aldehydes through an aldol condensation reaction.
  2. Condensation Reaction: The prepared chalcone is then reacted with 2-aminothiophenol under acidic or basic conditions to form the benzothiazepine structure.
  3. Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure BT18.

Technical Details

The synthesis typically involves controlling reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of BT18 .

Molecular Structure Analysis

Structure

BT18 features a unique molecular structure characterized by a fused benzothiazepine ring system. Its structural formula can be represented as follows:

C17H19N1S1\text{C}_{17}\text{H}_{19}\text{N}_{1}\text{S}_{1}

This structure includes:

  • A benzene ring
  • A thiazepine ring
  • An isobutyl substituent that enhances its biological activity.

Data

The molecular weight of BT18 is approximately 283.40 g/mol. Its structural characteristics contribute to its interaction with biological targets, particularly in inhibiting tyrosine kinase activity.

Chemical Reactions Analysis

Reactions

BT18 has been shown to undergo various chemical reactions typical of benzothiazepines, including:

  1. Nucleophilic Substitution: The presence of nitrogen in the thiazepine ring allows for nucleophilic substitution reactions.
  2. Oxidation: The compound can be oxidized to form sulfoxides or sulfones, which may enhance its biological activity.
  3. Hydrolysis: Under certain conditions, BT18 may hydrolyze to yield other biologically active compounds.

Technical Details

The reactivity of BT18 can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. These reactions are critical for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

Process

BT18 exerts its anticancer effects primarily through the inhibition of the Epidermal Growth Factor Receptor tyrosine kinase pathway. This mechanism involves:

  1. Binding Affinity: BT18 binds to the active site of the receptor, preventing its activation by endogenous ligands.
  2. Signal Transduction Inhibition: By blocking receptor activation, BT18 disrupts downstream signaling pathways that promote cell proliferation and survival.

Data

In vitro studies have demonstrated that BT18 exhibits significant inhibitory activity against cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer), with percentage inhibitions reported at 64.5% against Epidermal Growth Factor Receptor tyrosine kinase .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Melting Point: The melting point of BT18 is around 150–155 °C.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicate that modifications to the substituents on the benzothiazepine core can significantly affect both solubility and biological activity.

Applications

Scientific Uses

BT18 shows promise in several scientific applications:

  • Anticancer Research: As a lead compound for developing new therapies targeting breast and colon cancers.
  • Pharmacological Studies: Investigating its mechanism as an inhibitor of Epidermal Growth Factor Receptor tyrosine kinase.
  • Drug Development: Potential use in designing more selective agents with reduced side effects compared to traditional chemotherapeutics.
Molecular Mechanisms of BT18 in Neurotrophic Signaling

Role of BT18 as a Glial Cell-Derived Neurotrophic Factor (GDNF) Mimetic

BT18 is a synthetic small molecule designed to functionally emulate the neurotrophic activity of endogenous glial cell line-derived neurotrophic factor (GDNF). As a GDNF mimetic, BT18 replicates the neuroprotective and neuroregenerative properties of GDNF but circumvents its pharmacological limitations, including poor blood-brain barrier permeability, tissue diffusion restrictions, and biphasic dose-response relationships [2] [5]. GDNF supports dopaminergic, sensory, and motor neuron survival, making it a therapeutic candidate for neurodegenerative diseases like Parkinson’s disease (PD) and neuropathic pain [2] [10]. BT18 mimics GDNF’s bioactivity by engaging the same receptor complexes but with enhanced pharmacokinetic stability and tissue distribution [5] [9].

Table 1: Functional Equivalency Between BT18 and GDNF

Functional PropertyNative GDNFBT18
Neuroprotective effectsYesYes
Dopaminergic neuron survivalYesYes
Blood-brain barrier penetrationLimitedEnhanced
Tissue diffusionPoorImproved
Receptor complex activationGFRα1/RETGFRα1/RET

Modulation of GDNF Family Receptor α1 (GFRα1) Function

BT18 specifically targets GDNF family receptor α1 (GFRα1), a glycosyl-phosphatidylinositol (GPI)-anchored co-receptor essential for GDNF signaling. Upon binding, BT18 induces conformational changes in GFRα1, facilitating its interaction with the RET receptor tyrosine kinase. This binding mechanism was validated in MG87RET cells transfected with GFRα1, where BT18 (5–50 µM) activated downstream signaling pathways comparably to native GDNF [9]. Unlike GDNF, which exhibits promiscuous binding to other GFL receptors (e.g., GFRα2 for neurturin), BT18 shows higher selectivity for GFRα1, reducing off-target effects [5]. This selective modulation enhances the precision of neurotrophic support for vulnerable neuronal populations, such as midbrain dopaminergic neurons [10].

Activation of RET Receptor Tyrosine Kinase Signaling Cascades

The BT18-GFRα1 complex recruits and activates the RET receptor, triggering its autophosphorylation and subsequent initiation of multiple intracellular cascades. In MG87RET cells, BT18 (50 µM) induces phosphorylation of RET at tyrosine residues within 15 minutes [9]. Activated RET propagates signals through three key pathways:

  • PI3K/Akt Pathway: Regulates cell survival, protein synthesis, and glucose metabolism via Akt phosphorylation [7].
  • Ras/MAPK Pathway: Mediates neuronal differentiation and proliferation through ERK1/2 phosphorylation [4] [8].
  • PLCγ Pathway: Modulates calcium release and synaptic plasticity [7].These pathways collectively promote neuronal growth, axonal regeneration, and resistance to oxidative stress, mimicking GDNF’s effects but with improved receptor kinetics [1] [4].

Figure 1: BT18-Induced RET Signaling Cascades

BT18 → GFRα1 → RET Phosphorylation  │  ├─ PI3K → Akt → mTOR → Cell Survival  ├─ Ras → Raf → MEK → ERK → Neurite Outgrowth  └─ PLCγ → PKC → Ca²⁺ → Synaptic Plasticity  

Dose- and Time-Dependent Phosphorylation of AKT and ERK1/2 Pathways

BT18’s activation of Akt and ERK1/2 is both concentration- and time-dependent. In MG87RET cells:

  • Time Course: At 50 µM, BT18 maximally phosphorylates Akt within 5–15 minutes and ERK1/2 within 15–45 minutes [9].
  • Dose Response: Akt phosphorylation increases linearly from 1–50 µM, while ERK1/2 requires higher concentrations (≥20 µM) for significant activation [9]. This divergence suggests preferential Akt signaling at lower doses, which may enhance neuroprotection without hyperproliferative risks [1]. Saturation occurs at 50 µM, reflecting RET binding site limitations [9].

Table 2: Kinetics of BT18-Induced Phosphorylation

ParameterAkt PathwayERK1/2 Pathway
Peak Phosphorylation5–15 min15–45 min
Effective Concentration1–50 µM≥20 µM
Saturation Point50 µM50 µM

Comparative Analysis of BT18 and Native GDNF in Receptor Binding Affinity

While BT18 replicates GDNF’s functional outcomes, its receptor-binding affinity differs structurally and kinetically:

  • RET Binding: BT18 exhibits moderate affinity for RET (EC₅₀ ~20–50 µM) compared to GDNF’s low-nanomolar affinity [9]. However, its small size enables broader tissue distribution.
  • GFRα1 Specificity: BT18 avoids promiscuous binding to non-target GFL receptors (e.g., GFRα2/3), reducing aberrant signaling [5].
  • Downstream Efficacy: Despite lower affinity, BT18 achieves comparable Akt/ERK phosphorylation to GDNF at 50 µM [9]. This efficiency arises from prolonged receptor activation due to reduced degradation [5].

Table 3: Receptor Affinity and Signaling Efficiency

ParameterNative GDNFBT18
RET Binding Affinity~nM range~µM range
GFRα1 SpecificityHighHigh
Off-target bindingMinimalNone detected
Akt/ERK Efficacy+++++++

Properties

Product Name

BT18

IUPAC Name

[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone

Molecular Formula

C30H31F4N3O6S

Molecular Weight

637.6 g/mol

InChI

InChI=1S/C30H31F4N3O6S/c1-41-26-7-5-22(44(39,40)37-9-8-19-14-27(42-2)28(43-3)15-20(19)18-37)17-25(26)35-10-12-36(13-11-35)29(38)23-6-4-21(31)16-24(23)30(32,33)34/h4-7,14-17H,8-13,18H2,1-3H3

InChI Key

QVIIZVVDZZHGCB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.